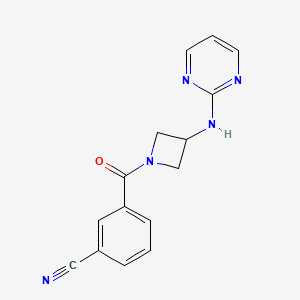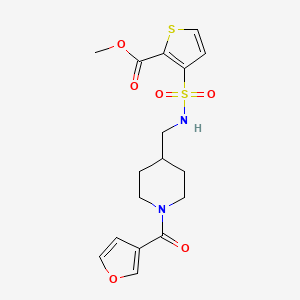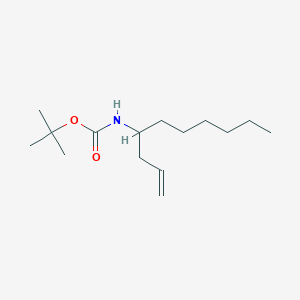
Benzamide, 4-(3-cyanopropoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzamides can be performed through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of Benzamide, 4-(3-cyanopropoxy)- is represented by the Inchi Code:1S/C11H12N2O2/c12-7-1-2-8-15-10-5-3-9 (4-6-10)11 (13)14/h3-6H,1-2,8H2, (H2,13,14) . Chemical Reactions Analysis
The reaction for the synthesis of benzamides was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Physical And Chemical Properties Analysis
Benzamide, 4-(3-cyanopropoxy)- has a molecular weight of 204.23 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Medicinal Chemistry
Benzamides like 4-(3-cyanopropoxy)-benzamide are extensively used in medicinal chemistry, primarily as intermediates for synthesizing various compounds. They have a key role in biological actions for treating disorders such as antimicrobial, anti-malarial, anti-cancer, and anti-psychotic conditions. The process of synthesizing various substituted ortho-amino benzamide derivatives involves using isatoic anhydride treated with different substituted anilines under acidic conditions. These derivatives have shown significant anti-microbial activity against various organisms like Pseudomonas aeruginosa and Bacillus subtilis. This indicates that benzamides can be effective intermediates for synthesizing different medicinal compounds (Sk. Ammaji et al., 2019).
Applications in Poly(ADP-ribose) Synthetase Inhibition
Research on poly(ADP-ribose) synthetase, an enzyme involved in DNA repair, has identified various benzamides substituted in the 3-position as potent inhibitors. Some benzamides, such as 3-aminobenzamide and 3-methoxybenzamide, have been found to be competitive inhibitors of this enzyme, indicating their potential utility in influencing DNA repair mechanisms (M. R. Purnell & W. Whish, 1980).
Role in Drug Development and Forced Degradation Studies
Benzamide derivatives are also significant in drug development processes, especially in forced degradation studies. These studies help identify degradation products and determine the intrinsic stability of molecules. This is crucial in understanding how drugs degrade over time and under different conditions, ensuring their safety and efficacy (G. C. D. Santos et al., 2013).
Photocatalytic Activity in Environmental Applications
Benzamides have been studied for their photocatalytic activities, particularly in water decontamination technology. They demonstrate the capacity to induce oxidation processes under visible light, which is vital for environmental applications such as water purification and pollution control (Y. Bessekhouad, D. Robert, & J. Weber, 2005).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(3-cyanopropoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-7-1-2-8-15-10-5-3-9(4-6-10)11(13)14/h3-6H,1-2,8H2,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSDRFMIQSCLQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)OCCCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2424249.png)



![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-4-(phenylsulfonyl)butanamide](/img/structure/B2424257.png)





![Methyl ({5-[(4-chlorophenyl)carbamoyl]-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B2424268.png)


